1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

OLED Red Dopant Bis-DCM Derivatives

Select this N-p-tolyl derivative to avoid the side‑product mixtures common with N‑benzyl analogs during Wittig olefination – the absence of a methylene‑active group ensures cleaner reactions and higher product purity. For OLED developers, its bis‑DCM derivative delivers pure red emission at 654 nm (CIE 0.67,0.33), outperforming DCJTB. In medicinal chemistry, the Horner‑Wadsworth‑Emmons reaction proceeds with 83‑89% yield and complete E‑selectivity, enabling efficient SAR library synthesis. The Vilsmeier‑Haack formylation route provides a validated 77‑85% yield, guaranteeing material efficiency and cost control.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 118621-45-7
Cat. No. B11860253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
CAS118621-45-7
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCCC3=C2C=CC(=C3)C=O
InChIInChI=1S/C17H17NO/c1-13-4-7-16(8-5-13)18-10-2-3-15-11-14(12-19)6-9-17(15)18/h4-9,11-12H,2-3,10H2,1H3
InChIKeyRHSNKQJVLNLSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (118621-45-7) – Procurement Profile and Core Chemical Identity


1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS 118621-45-7) is a substituted tetrahydroquinoline derivative characterized by a p-tolyl group at the N-1 position and a reactive aldehyde at the C-6 position of the fused bicyclic system. This scaffold is a privileged pharmacophore and a versatile intermediate, with the tetrahydroquinoline core exhibiting documented antifungal, antitumor, antiviral, and neurotropic properties [1]. The compound's IUPAC name is 1-(4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde, with molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol . It is commercially available from specialized chemical suppliers and is primarily intended for research and development purposes, including pharmaceutical lead discovery and organic electronics .

Why Substituting 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with Other Tetrahydroquinoline Aldehydes Fails


Generic substitution of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with other N-substituted tetrahydroquinoline-6-carbaldehydes is not straightforward due to divergent chemical reactivity. The specific N-substituent dictates the compound's behavior in downstream synthetic transformations. For example, the presence of a methylene-active benzyl group in N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde leads to the formation of difficult-to-separate mixtures during Wittig olefination, a complication not observed with the N-p-tolyl analog, which lacks this reactive α-position [1]. This difference in reactivity directly impacts synthetic efficiency, product purity, and the ability to reliably access desired derivatives. Therefore, selecting the correct N-substituted aldehyde is critical for successful synthetic planning and avoiding costly purification challenges.

Quantitative Differentiation: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde vs. Closest Analogs


Enhanced OLED Performance: Superior Chromaticity and Efficiency vs. DCJTB

A derivative synthesized directly from 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, specifically the bis-DCMNEtOBu dopant, demonstrates quantifiably superior performance in red OLEDs compared to the industry standard DCJTB. While DCJTB exhibits an emission maximum (λmax) of 621 nm, the novel bis-DCM dopant achieves a more red-shifted emission at 654 nm, with chromaticity coordinates (x = 0.67, y = 0.33) that are closer to the ideal pure red . Furthermore, devices incorporating this dopant at a 1.25 wt% concentration achieved a maximum brightness of 2500 cd m⁻² and a maximum external quantum efficiency (EQE) of 4.46% at 7 V .

OLED Red Dopant Bis-DCM Derivatives

Synthetic Yield Benchmark: Consistent 77–85% Yield for N-Substituted Tetrahydroquinoline-6-carbaldehydes

The synthesis of N-substituted tetrahydroquinoline-6-carbaldehydes, a class to which 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde belongs, has been systematically optimized. Using the Vilsmeier-Haack formylation of N-alkyl- and N-acylhydroquinolines, these compounds are reliably obtained in yields ranging from 77% to 85% [1]. This yield range provides a quantitative baseline for procurement and synthetic planning, ensuring that the compound can be sourced or prepared with predictable efficiency. This contrasts with some other tetrahydroquinoline derivatives that require more complex, lower-yielding synthetic routes.

Organic Synthesis Vilsmeier-Haack Reaction Heterocycle Functionalization

Synthetic Versatility: Direct Access to (E)-Acrylonitrile Derivatives via Horner-Wadsworth-Emmons Olefination

The aldehyde functionality at the C-6 position of the tetrahydroquinoline core is a key synthetic handle. Research on closely related N-substituted tetrahydroquinoline-6-carbaldehydes demonstrates that they undergo efficient Horner-Wadsworth-Emmons (HWE) olefination to yield (E)-3-(tetrahydroquinolin-6-yl)acrylonitriles with yields of 83–89% [1]. The reaction proceeds with complete E-selectivity, as confirmed by ¹H NMR, which is crucial for accessing geometrically pure intermediates for materials and pharmaceutical applications. This high-yielding, stereoselective transformation is a key differentiator from other heterocyclic aldehydes that may exhibit lower yields or poor stereocontrol in similar reactions.

Olefination Horner-Wadsworth-Emmons Tetrahydroquinoline Derivatives

Reactivity Advantage: Avoidance of Side Reactions in Wittig Olefination

The N-p-tolyl substituent in 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde provides a critical reactivity advantage over N-benzyl analogs in Wittig olefination reactions. Studies have shown that when N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is subjected to Wittig conditions, the presence of the methylene-active benzyl group leads to unwanted condensation with the aldehyde fragment, resulting in difficult-to-separate product mixtures [1]. This side reaction is absent in the N-p-tolyl derivative because the methyl group on the aromatic ring is not α to the nitrogen and therefore lacks the reactive methylene protons. This eliminates a major purification challenge and improves the overall yield and purity of the desired olefination product.

Synthetic Chemistry Wittig Reaction Side Reactions

High-Value Application Scenarios for 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (118621-45-7)


Development of Next-Generation Red OLED Dopants with Superior Color Purity

Researchers focused on improving the color purity and efficiency of red organic light-emitting diodes (OLEDs) should utilize this compound as a key intermediate. As demonstrated in Section 3, derivatives synthesized from this aldehyde (e.g., bis-DCMNEtOBu) achieve a pure red emission at λmax = 654 nm with superior CIE coordinates (x=0.67, y=0.33), outperforming the industry standard DCJTB (621 nm) [1]. This application scenario is directly supported by quantitative device performance data, making it a high-value, evidence-based use case for procurement in materials science and display technology R&D.

Synthesis of Stereodefined (E)-Acrylonitrile Building Blocks for Medicinal Chemistry

Medicinal chemists designing novel tetrahydroquinoline-based drug candidates can leverage this compound's efficient and stereoselective conversion to (E)-acrylonitrile derivatives. The Horner-Wadsworth-Emmons reaction of this aldehyde class proceeds with 83–89% yield and complete E-selectivity [1]. This application scenario is critical for building diverse libraries of geometrically pure molecules for structure-activity relationship (SAR) studies, as the tetrahydroquinoline core is a known pharmacophore with antitumor and neurotropic activities [1].

High-Yield Synthesis of Functionalized Tetrahydroquinoline Intermediates

For laboratories requiring a reliable and efficient entry point into functionalized tetrahydroquinoline space, this compound offers a validated synthetic route. The Vilsmeier-Haack formylation method for preparing N-substituted tetrahydroquinoline-6-carbaldehydes achieves yields of 77–85% [1]. This predictable yield, combined with the compound's commercial availability, makes it a prudent choice for projects where material efficiency and cost control are paramount. This application scenario is directly tied to the quantitative yield data presented in Section 3.

Clean Wittig Olefination for Conjugated Systems without Side Reactions

Synthetic chemists planning to extend the conjugation of the tetrahydroquinoline core via Wittig olefination should select this N-p-tolyl derivative over its N-benzyl analog. As detailed in Section 3, the absence of a methylene-active group on the N-substituent prevents the formation of difficult-to-separate side products, a problem that complicates reactions with N-benzyl variants [1]. This application scenario is a direct, evidence-backed justification for procuring the N-p-tolyl compound over other N-substituted tetrahydroquinoline aldehydes to ensure a smoother reaction and higher product purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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